Cas no 66082-31-3 (Saframycin E)

Saframycin E structure
Saframycin E structure
Product Name:Saframycin E
CAS No:66082-31-3
Molecular Formula:C28H33N3O9
Molecular Weight:555.576328039169
CID:963216
PubChem ID:125228

Saframycin E Properties

Names and Identifiers

    • saframycin E
    • 66082-31-3
    • DTXSID70984580
    • 2-oxo-N-[[(1R,2S,10R,13R,14S)-14,16,19-trihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
    • CHEBI:219614
    • 2-Oxo-N-[(1,4,5-trihydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,7,9,10,13,14,14a,15-octahydro-5H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]propanamide
    • InChIKey: APNOKSAARSYAPV-QOTHJRBRSA-N
    • Inchi: 1S/C28H33N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,23,34-35,37H,7-9H2,1-6H3,(H,29,38)/t14-,15-,16+,20-,23+/m0/s1
    • SMILES: O[C@H]1C2C(=C(C)C(=C(C=2[C@@H]2[C@@H]3CC4C(C(C)=C(C(C=4[C@H](CNC(C(C)=O)=O)N3C[C@H]1N2C)=O)OC)=O)O)OC)O

Computed Properties

  • Exact Mass: 555.222
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 555.222
  • Heavy Atom Count: 40
  • Complexity: 1200
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: -0.3
  • Topological Polar Surface Area: 166

Experimental Properties

  • Refractive Index: 1.672
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Density: 1.49

Saframycin E Related Literature

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